4-(2-Methoxyethoxy)benzenesulfonyl chloride
Overview
Description
“4-(2-Methoxyethoxy)benzenesulfonyl chloride” is a chemical compound with the molecular formula C9H11ClO4S . It has a molecular weight of 250.7 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 .Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Polymer-supported Benzenesulfonamides
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride (a related compound), have been used in various chemical transformations to yield diverse scaffolds. This application is crucial for synthesizing privileged structures in drug discovery and chemical biology (Fülöpová & Soural, 2015).
Endothelin Receptor Antagonists
Benzenesulfonamide derivatives have been investigated for their effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm, showcasing the potential of such compounds in therapeutic applications for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Chiral Compound Synthesis
Unexpected chiral compounds have been synthesized from reactions involving benzenesulfonyl chloride, demonstrating its utility in producing novel molecules with potential applications in asymmetric synthesis and chiral resolution (Al–Douh, 2012).
Facile Synthesis of Sulfonyl Chlorides
The synthesis of benzenesulfonyl and arylmethanesulfonyl chlorides from aryl methoxymethyl sulfides showcases a method for preparing sulfonyl chlorides, which are key intermediates in the synthesis of many important compounds (Kim, Ko, & Kim, 1992).
Copolymerization Catalysts
Benzenesulfonate derivatives have been used as catalysts for the copolymerization of acrylates with ethene, indicating their role in polymer chemistry and materials science (Skupov et al., 2007).
Antibacterial Agents
Synthesis of new benzenesulfonamides as antibacterial agents against Escherichia coli highlights the pharmacological importance of sulfonyl chloride derivatives in developing new antimicrobial therapies (Abbasi et al., 2019).
Safety and Hazards
This compound is classified as dangerous. It can cause severe skin burns and eye damage . It’s harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO4S/c1-13-6-7-14-8-2-4-9(5-3-8)15(10,11)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHZEYHFQCDRAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626348 | |
Record name | 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204072-53-7 | |
Record name | 4-(2-Methoxyethoxy)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methoxyethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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